Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate

Description

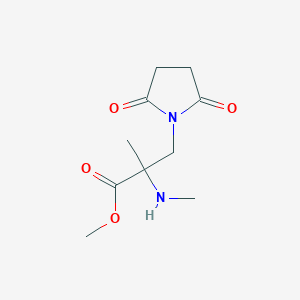

Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate is a synthetic organic compound characterized by a pyrrolidin-2,5-dione (succinimide) moiety, a methylamino group, and a methyl ester functional group. Its molecular structure combines rigidity from the dioxopyrrolidine ring with reactivity from the ester and secondary amine groups.

Key physicochemical properties include:

- Molecular formula: C₁₀H₁₆N₂O₄

- Molecular weight: 228.25 g/mol

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water due to the hydrophobic methyl groups.

- Reactivity: The succinimide ring may undergo nucleophilic ring-opening reactions, while the ester group is susceptible to hydrolysis under acidic or basic conditions.

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate |

InChI |

InChI=1S/C10H16N2O4/c1-10(11-2,9(15)16-3)6-12-7(13)4-5-8(12)14/h11H,4-6H2,1-3H3 |

InChI Key |

KFOGYCKFNVWOEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C(=O)CCC1=O)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate generally involves the nucleophilic substitution reaction between a methylamino-substituted propanoate derivative and a 2,5-dioxopyrrolidin-1-yl moiety. This reaction is typically conducted in the presence of a suitable solvent and catalytic conditions to promote efficient coupling and high yield of the product.

Typical Reaction Conditions: The reaction is often performed under inert atmosphere (argon or nitrogen) to prevent side reactions, with solvents such as acetone, tetrahydrofuran (THF), or dimethylformamide (DMF) used to dissolve reactants effectively.

Catalysts and Additives: Catalysts such as carbodiimides (e.g., EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like hydroxybenzotriazole (HOBt) are employed to activate carboxyl groups and facilitate amide bond formation.

Specific Synthetic Routes

Reaction of 2,5-Dioxopyrrolidin-1-yl with Methylamino Propanoate

The core synthetic route involves reacting 2,5-dioxopyrrolidin-1-yl derivatives with methylamino propanoate under controlled temperature (room temperature to 60 °C) and time (several hours to overnight).

The reaction proceeds via nucleophilic attack of the methylamino group on the activated ester of the 2,5-dioxopyrrolidin-1-yl compound, forming the desired amide linkage.

The process is often monitored by thin-layer chromatography (TLC) and purified by flash chromatography or recrystallization to achieve high purity.

Industrial Scale Synthesis

Industrial methods utilize automated reactors and continuous flow processes to optimize yield and purity.

Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time are finely tuned for scale-up.

Quality control includes monitoring by NMR spectroscopy, mass spectrometry, and chromatographic purity assessments.

Alternative Synthetic Strategies

Some research explores multi-step synthesis involving intermediate protection/deprotection steps, particularly when sensitive functional groups are present.

For example, protection of amino groups with tert-butoxycarbonyl (Boc) or similar groups followed by coupling and subsequent deprotection can improve selectivity and yield.

Oxidation and reduction steps may be incorporated to modify substituents on the propanoate or pyrrolidinone ring before final coupling.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,5-Dioxopyrrolidin-1-yl derivative + methylamino propanoate, solvent (acetone/THF/DMF), catalyst (EDC/HOBt), inert atmosphere | Amide bond formation | 50-75 | Reaction time: 12-24 h; temperature: 20-60 °C |

| 2 | Work-up: aqueous acid/base extraction, drying over Na2SO4 | Purification | N/A | Removal of impurities and by-products |

| 3 | Purification: flash chromatography or recrystallization | Isolation of pure product | N/A | Solvent systems: cyclohexane/ethyl acetate or similar |

This table synthesizes typical preparation parameters from the literature.

Mechanistic Insights and Reaction Monitoring

The amide bond formation proceeds via activation of the carboxyl group by carbodiimide reagents, generating an O-acylisourea intermediate that is susceptible to nucleophilic attack by the methylamino group.

Additives like HOBt stabilize the intermediate and suppress side reactions such as racemization.

Reaction progress is typically monitored by TLC, NMR spectroscopy (notably ^1H NMR shifts corresponding to amide protons), and mass spectrometry to confirm molecular weight and purity.

Research Discoveries and Optimization

Studies have shown that the choice of solvent significantly affects reaction kinetics and yields. Polar aprotic solvents like DMF and THF enhance solubility and reactivity of intermediates.

Lower temperature reactions reduce side product formation but may require longer reaction times.

Continuous flow synthesis has been demonstrated to improve reproducibility and scalability, with in-line monitoring facilitating real-time quality control.

Protection strategies for amino groups have been optimized to avoid decomposition and improve overall synthetic efficiency.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-methylamino esters with heterocyclic substituents. Below is a detailed comparison with structurally or functionally analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings:

Succinimide vs. Pyrrolidinone Reactivity: The 2,5-dioxopyrrolidin-1-yl group in the target compound exhibits higher electrophilicity compared to pyrrolidinone derivatives (e.g., 2-oxopyrrolidin-1-yl), enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) . This property is critical in designing irreversible enzyme inhibitors.

Methylamino Group Impact: The methylamino substituent enhances solubility in organic solvents compared to dimethylamino analogs, which are more polar but less reactive due to steric hindrance. This balance makes the compound suitable for cross-coupling reactions in drug synthesis .

Ester Stability: The methyl ester group provides intermediate hydrolytic stability relative to ethyl esters, as noted in solubility studies of similar propanoate derivatives . Hydrolysis rates are pH-dependent, with faster degradation observed under alkaline conditions.

Applications in Supramolecular Chemistry :

Unlike tetrahydrofuran- or morpholine-containing analogs, the succinimide core allows for host-guest interactions with macrocycles like cucurbiturils, a feature explored in drug delivery systems .

Methodological Notes

Biological Activity

Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 232.25 g/mol. Its structure features a pyrrolidine ring which contributes to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods. A notable approach involves the reaction of 2,5-dioxopyrrolidine with methyl amino acids, leading to the formation of the desired methyl ester derivative. The synthesis process typically includes steps such as:

- Formation of the Dioxopyrrolidine Derivative : Utilizing starting materials like citraconic anhydride and anthranilic acid.

- Methylation Reaction : Employing methyl iodide or dimethyl sulfate in the presence of a base to introduce the methyl group.

Pharmacological Properties

The biological activity of this compound has been evaluated in several studies:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : In vitro assays have demonstrated that this compound may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production.

- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by inhibiting neuroinflammation and oxidative stress.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry examined the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

-

Cytotoxicity in Cancer Cells :

- In a recent investigation involving various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values ranging from 10 to 20 µM, highlighting its potential as an anticancer agent.

-

Neuroprotective Mechanisms :

- A study focusing on neuroprotection reported that treatment with this compound reduced neuronal cell death by 40% under oxidative stress conditions induced by hydrogen peroxide.

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Effect |

|---|---|---|---|

| Antibacterial (S. aureus) | 32 | - | Inhibition of growth |

| Cytotoxicity (HeLa cells) | - | 15 | Induction of apoptosis |

| Neuroprotection | - | - | Reduction of cell death by 40% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)propanoate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving the coupling of pyrrolidine dione derivatives with methylamino esters. Key steps include:

- Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation.

- Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) to optimize reaction kinetics.

- Final deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the target compound.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use in a chemical fume hood with PPE (lab coat, nitrile gloves, safety goggles) to avoid inhalation or skin contact. Avoid dust generation .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group. Stability studies suggest limited light sensitivity, but amber glass containers are recommended .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the pyrrolidine dione ring (δ 2.5–3.5 ppm for methylene groups) and ester moiety (δ 3.6–3.8 ppm for methoxy) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (228.25 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm for purity assessment, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving the dioxopyrrolidinyl group during synthesis?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track reaction pathways. For example, monitor the Boc-deprotection step to distinguish between acid-catalyzed vs. thermal decomposition .

- Kinetic Analysis : Employ stopped-flow NMR or in-situ FTIR to detect transient intermediates, such as acyloxyboron species in coupling reactions .

- Validation : Compare computational (DFT) predictions of transition states with experimental data to reconcile discrepancies .

Q. What strategies are recommended for identifying and quantifying impurities in this compound during pharmaceutical analysis?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to detect byproducts like hydrolyzed esters (e.g., carboxylic acid derivatives) or methylamino group oxidation products. Reference standards (e.g., EP impurities) should be used for calibration .

- Limit Tests : Follow ICH Q3A guidelines, setting thresholds at 0.1% for unspecified impurities. For example, detect residual solvents (e.g., DCM) via GC-FID .

Q. What computational approaches are suitable for predicting the compound's interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases) or receptors. Focus on the pyrrolidine dione moiety’s hydrogen-bonding capacity .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.